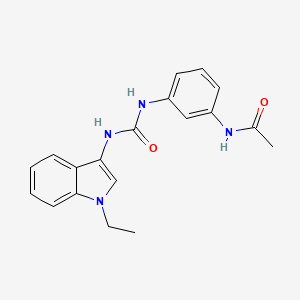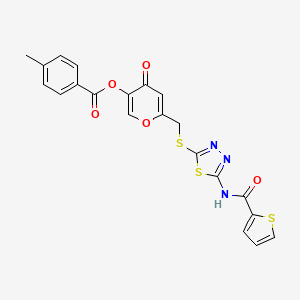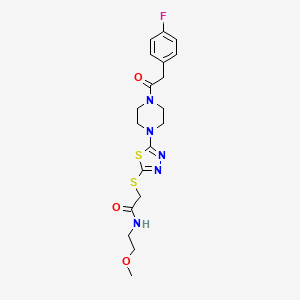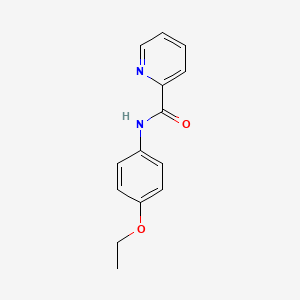![molecular formula C27H24ClN5O2 B2717648 9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-57-4](/img/no-structure.png)
9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24ClN5O2 and its molecular weight is 485.97. The purity is usually 95%.
BenchChem offers high-quality 9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-inflammatory Activity
Pyrimidopurinediones have been synthesized and shown to exhibit anti-inflammatory activity in models of chronic inflammation, such as the adjuvant-induced arthritis rat model (AAR). These compounds demonstrate cyclooxygenase inhibitory activity and have been found to be devoid of gastric ulcer-inducing potential and ocular toxicity, which are common side effects of many anti-inflammatory drugs (Kaminski et al., 1989).
Anticancer Activity
Purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety have been designed, synthesized, and evaluated for their anticancer activity on selected cancer cell lines. These studies highlight the importance of heterocycles in anti-cancer drug discovery and suggest that modifications to the purine core can yield compounds with significant anticancer properties (Zagórska et al., 2021).
Photocycloaddition and Chemical Synthesis
Research into the photochemistry of pentoxifylline, a known xanthine derivative, has yielded novel derivatives under different conditions. This demonstrates the utility of photochemical methods in the synthesis of complex heterocyclic compounds, which could be relevant to synthesizing and modifying the structure of interest for various applications (Han et al., 2008).
Chemosensors for Metal Ions
Naphthoquinone-based compounds have been synthesized and characterized for their molecular recognition abilities toward transition metal ions, exhibiting remarkable selectivity towards Cu2+ ions. Such compounds can serve as chemosensors, highlighting the potential application of structurally related compounds in detecting and quantifying metal ions (Gosavi-Mirkute et al., 2017).
Organic Light-Emitting Device (OLED) Applications
1,8-Naphthalimide derivatives have been explored for their potential as standard-red light-emitting materials in OLED applications. The synthesis and photophysical characteristics of these compounds suggest that modifications to the molecular structure can significantly influence their light-emitting properties, making them promising candidates for use in display technologies (Luo et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione' involves the condensation of 4-chlorobenzaldehyde with 1-naphthalenemethanamine to form an imine intermediate, which is then reacted with 7-methylxanthine to form the desired compound.", "Starting Materials": [ "4-chlorobenzaldehyde", "1-naphthalenemethanamine", "7-methylxanthine" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 1-naphthalenemethanamine in the presence of a suitable catalyst to form the imine intermediate.", "Step 2: Reaction of the imine intermediate with 7-methylxanthine in the presence of a suitable base to form the desired compound.", "Step 3: Purification of the product by recrystallization or chromatography." ] } | |
Numéro CAS |
876151-57-4 |
Nom du produit |
9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
Formule moléculaire |
C27H24ClN5O2 |
Poids moléculaire |
485.97 |
Nom IUPAC |
9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C27H24ClN5O2/c1-17-14-31(21-12-10-20(28)11-13-21)26-29-24-23(32(26)15-17)25(34)33(27(35)30(24)2)16-19-8-5-7-18-6-3-4-9-22(18)19/h3-13,17H,14-16H2,1-2H3 |
Clé InChI |
UDQSEBVZZIDULC-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2717566.png)
![1,6-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2717569.png)
![2-ethyl-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2717570.png)

![N-(2,4-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2717573.png)
![2-[(4-chlorophenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2717576.png)




![1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2717584.png)

![N-(4-fluorobenzyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2717587.png)